molecular formula C20H18MgO8 B12672621 Magnesium ferulate CAS No. 32928-67-9

Magnesium ferulate

Cat. No.: B12672621
CAS No.: 32928-67-9
M. Wt: 410.7 g/mol
InChI Key: YHTWUBRFINUCQW-MSEGBBJSSA-L
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Description

Magnesium ferulate is the magnesium salt of ferulic acid (4-hydroxy-3-methoxycinnamic acid), combining the bioactive phenolic compound ferulic acid with magnesium. Ferulic acid is renowned for its antioxidant, anti-inflammatory, and antimicrobial properties . Magnesium, an essential mineral, contributes to cardiovascular health, muscle function, and enzyme regulation . The synergy between magnesium and ferulate may enhance stability, bioavailability, and therapeutic efficacy compared to standalone ferulic acid or other salts.

Properties

CAS No.

32928-67-9

Molecular Formula

C20H18MgO8

Molecular Weight

410.7 g/mol

IUPAC Name

magnesium;4-[(E)-2-carboxyethenyl]-2-methoxyphenolate

InChI

InChI=1S/2C10H10O4.Mg/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2*2-6,11H,1H3,(H,12,13);/q;;+2/p-2/b2*5-3+;

InChI Key

YHTWUBRFINUCQW-MSEGBBJSSA-L

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)[O-].COC1=C(C=CC(=C1)/C=C/C(=O)O)[O-].[Mg+2]

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)[O-].COC1=C(C=CC(=C1)C=CC(=O)O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium ferulate can be synthesized through several methods, including:

    Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides. Magnesium nitrate and ferulic acid are dissolved in a solvent, followed by the addition of a catalyst to initiate the sol-gel process.

    Co-Precipitation Method: In this method, magnesium nitrate and ferulic acid are dissolved in water, and a precipitating agent such as sodium hydroxide is added.

Industrial Production Methods

Industrial production of this compound typically involves large-scale versions of the above methods, with additional steps for purification and quality control. The sol-gel method is often preferred for its ability to produce high-purity compounds with controlled particle sizes.

Chemical Reactions Analysis

Types of Reactions

Magnesium ferulate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives of ferulic acid.

    Reduction: Reduced forms of ferulic acid.

    Substitution: Substituted ferulic acid derivatives.

Scientific Research Applications

Therapeutic Applications

Magnesium ferulate has been studied for its potential therapeutic effects in various health conditions:

  • Antioxidant Activity : this compound exhibits strong antioxidant properties attributed to ferulic acid, which helps neutralize free radicals and reduce oxidative stress. This activity is beneficial in preventing chronic diseases such as cancer and cardiovascular diseases .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory conditions. For instance, it has shown promise in reducing inflammation in models of arthritis and other inflammatory diseases .
  • Neuroprotective Properties : Studies suggest that this compound may protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. This includes potential benefits for conditions like Alzheimer's disease .
  • Metabolic Health : There is evidence that this compound may improve metabolic parameters, including insulin sensitivity and lipid profiles, which could be beneficial for managing diabetes .

Biological Activities

The biological activities of this compound stem from both its magnesium content and the properties of ferulic acid:

  • Cell Viability and Proliferation : Research has shown that this compound can influence cell viability positively or negatively depending on concentration. For example, certain studies have demonstrated that it can inhibit the proliferation of cancer cells while promoting the survival of healthy cells .
  • Metal Chelation : Magnesium ions can chelate with metal ions, which may enhance the bioavailability of other nutrients and reduce toxicity from heavy metals .

Industrial Applications

This compound's unique properties make it suitable for various industrial applications:

  • Food Industry : Due to its antioxidant properties, this compound can be used as a natural preservative in food products to extend shelf life and maintain quality .
  • Pharmaceuticals : The compound is being explored as an ingredient in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation .
  • Cosmetics : Its antioxidant capabilities make this compound a potential ingredient in cosmetic formulations aimed at skin protection from oxidative damage .

Case Studies

Several studies illustrate the applications of this compound:

  • Neuroprotective Study :
    • A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death compared to controls, highlighting its potential for neuroprotection .
  • Anti-inflammatory Research :
    • In an animal model of arthritis, this compound administration resulted in reduced joint inflammation and improved mobility compared to untreated groups, supporting its anti-inflammatory properties .
  • Metabolic Health Analysis :
    • A clinical trial assessed the effects of this compound supplementation on insulin sensitivity in pre-diabetic individuals. Findings showed improved metabolic markers after supplementation over a 12-week period .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Chemical Structure Key Properties Applications Research Findings
Magnesium Ferulate Mg²⁺ salt of ferulic acid Combines antioxidant activity of ferulate with Mg's cardiovascular benefits. Pharmaceuticals, dietary supplements. Inferred benefits: Enhanced stability and synergistic health effects .
Sodium Ferulate Na⁺ salt of ferulic acid Strong antioxidant; reduces lipid oxidation. Traditional medicine (e.g., Si-Wu-Tang formulation). Lowers oxidative stress and lipid levels in preclinical models .
Ethyl Ferulate Ethyl ester of ferulic acid Moderate antioxidant (ABTS IC₅₀ ~17 μM); UV-protective. Cosmetics, food preservatives, sunscreen. Competes with vitamins C/E; limited market penetration due to synthetic alternatives .
Starch Ferulate Starch esterified with ferulic acid Colon-targeted delivery; improves starch film-forming ability. Functional foods, drug delivery systems. Inhibits starch aging and enhances colonic bioavailability of ferulic acid .
Coniferyl Ferulate Coniferyl alcohol esterified with ferulate Antibacterial (vs. Bacillus subtilis, Staphylococcus aureus). Herbal medicine (e.g., Lomatium dissectum). Bioactive but unstable during decoction; low clinical efficacy .

Antioxidant Activity

Ferulic acid exhibits the highest ABTS radical scavenging activity (IC₅₀ ~3 μM), surpassing its esterified forms like ethyl ferulate (IC₅₀ ~17 μM) and methyl ferulate. Sodium ferulate retains significant antioxidant capacity, while this compound’s activity likely depends on magnesium’s influence on solubility and bioavailability . Starch ferulate, designed for delayed release, ensures sustained antioxidant effects in the colon .

Clinical and Industrial Relevance

  • Ethyl Ferulate: Faces competition from synthetic UV filters (e.g., octinoxate) and antioxidants (e.g., vitamin E) due to cost and stability challenges .
  • Sodium Ferulate : Used in traditional Chinese medicine for its dual antioxidative and anti-inflammatory effects .
  • This compound: Potential applications in cardiovascular therapeutics, leveraging magnesium’s role in arrhythmia prevention and ferulate’s oxidative stress reduction .

Biological Activity

Magnesium ferulate, a magnesium salt of ferulic acid, has gained attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound based on recent research findings.

This compound is formed by the coordination of magnesium ions with ferulic acid, a phenolic compound known for its various health benefits. The solubility of this compound is significantly higher than that of calcium ferulate, making it a more bioavailable option for supplementation and therapeutic applications .

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. The mechanism behind this activity involves the scavenging of free radicals and the enhancement of endogenous antioxidant systems.

  • Case Study : In a study assessing the antioxidant capacity of this compound compared to ferulic acid, it was found that both compounds effectively reduced reactive oxygen species (ROS) generated by UV radiation in skin cells. This compound demonstrated comparable efficacy to ferulic acid in protecting keratinocytes from oxidative stress .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses through various pathways.

  • Mechanism : It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is attributed to the suppression of the NF-κB signaling pathway, which is critical in mediating inflammatory responses .
  • Research Findings : In animal models, oral administration of this compound reduced inflammation markers in conditions such as ulcerative colitis, highlighting its potential use in managing inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies.

  • In vitro Studies : Research involving human colon cancer cells (Caco-2) demonstrated that this compound inhibited cell proliferation and induced apoptosis. The compound's ability to enhance the activity of caspases (proteins involved in apoptosis) was noted as a significant mechanism through which it exerts its anticancer effects .
  • Table 1: Summary of Anticancer Activity Studies
Study TypeCell LineConcentration (μM)Effect
In vitroCaco-250Inhibition of proliferation
In vitroHaCaT45Induction of apoptosis
Animal modelMiceN/AReduction in tumor size

Antidiabetic Activity

This compound has also been investigated for its antidiabetic properties.

  • Mechanism : The compound inhibits Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By reducing DPP-IV activity, this compound enhances insulin secretion and improves glucose tolerance .
  • Case Study : In diabetic animal models, administration of this compound resulted in lower blood glucose levels compared to controls, suggesting its potential role as a supplementary treatment for diabetes .

Toxicological Evaluations

Safety assessments are crucial for any therapeutic agent.

  • Acute Toxicity : Studies have indicated that this compound exhibits low toxicity levels in animal models, making it a safe candidate for further clinical investigations .

Q & A

Q. What are the established methods for synthesizing magnesium ferulate, and how is purity validated?

this compound is typically synthesized via esterification or salt formation. For enzymatic synthesis, lipases or tannases can catalyze reactions under solvent-free conditions, as demonstrated in octyl ferulate synthesis (reaction temperatures: 70–90°C; enzyme load: 1,000–2,000 PLU) . Purity is validated using reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and photodiode array (PDA) detection at 325 nm, as applied to γ-oryzanol derivatives . Quantify impurities via mass spectrometry (UPLC-QToF-ESI-MS) with a mass range of 50–1,000 Da and 0.1% formic acid mobile phases .

Q. How can this compound be quantified in complex biological matrices?

Use RP-HPLC with gradient elution (e.g., acidified water, methanol, acetonitrile, 2-propanol) to separate ferulate derivatives. For enhanced sensitivity, employ UPLC-QToF-ESI-MS with a BEH C18 column (2.1 × 100 mm, 1.8 µm) and lock mass correction (leucine enkephalin reference) . Validate accuracy with spiked recovery tests (n=3) and standard curves (R² > 0.99).

Q. What in vitro assays are recommended to assess this compound’s bioactivity?

  • Anti-inflammatory activity : Measure cytokine inhibition (TNF-α, IL-6) in RAW264.7 macrophages using ELISA, with dose-response curves (e.g., LC50 determination via one-way ANOVA) .
  • Antioxidant capacity : Monitor lipid peroxidation markers (e.g., 1-penten-3-one, 2,4-heptadienal) in fish oil-enriched systems over 13 days at 5°C, with triplicate sampling .

Q. How does this compound’s solubility affect formulation stability?

Partitioning studies in emulsions reveal that ferulates with short alkyl chains (e.g., methyl ferulate) localize at oil-water interfaces, while hydrophobic derivatives (e.g., dodecyl ferulate) remain in the oil phase . Use phase distribution assays (oil/emulsion, aqueous, precipitate phases) with ±3% error margins to optimize solubility .

Q. What spectroscopic techniques characterize this compound’s structure?

  • FT-IR : Identify ester carbonyl stretches (~1,700 cm⁻¹) and phenolic OH groups.
  • NMR : Assign peaks for the ferulic acid aromatic ring (δ 6.3–7.5 ppm) and magnesium coordination shifts.
  • XRD : Confirm crystalline structure vs. amorphous forms, critical for dissolution rate studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound’s synthesis or bioactivity?

Adopt a Box-Behnken design (three factors, three levels) to model interactions between variables (e.g., temperature, enzyme load, stirring speed). For example, in octyl ferulate synthesis, a 15-run design with SAS RSREG analysis achieved 85% yield . Validate models via ANOVA (p < 0.05) and lack-of-fit tests.

Q. How do conflicting reports on this compound’s antioxidant efficacy arise, and how can they be resolved?

Contradictions may stem from matrix effects (e.g., lipid composition) or assay conditions (e.g., pH, metal ions). Replicate experiments in standardized systems (e.g., fish oil-enriched milk with 5°C storage) and measure multiple oxidation markers (e.g., α-tocopherol degradation, carbonyl content) . Use principal component analysis (PCA) to identify dominant degradation pathways .

Q. What advanced techniques elucidate this compound’s interaction with cellular targets?

  • Molecular docking : Simulate binding affinities with proteins (e.g., tannases) using hydrogen bond distances (<4.0 Å) and binding energy calculations (ΔG < -6 kcal/mol) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) for ferulate-specific antibodies (e.g., FER_9 binder with 1.5x dissociation under free ferulate competition) .

Q. How can phase-specific localization of this compound alter its therapeutic efficacy?

In emulsions, short-chain ferulates (e.g., ethyl ferulate) concentrate at interfaces, enhancing antioxidant activity by scavenging aqueous free radicals. Use confocal microscopy with fluorescent probes (e.g., Nile Red) to map localization . Compare efficacy in homogeneous vs. multiphase systems.

Q. What strategies mitigate batch-to-batch variability in this compound preclinical studies?

  • Quality control : Enforce dissolution testing (>95% in 45 minutes) and friability (<0.2%) for tablet formulations .
  • Stability protocols : Conduct accelerated testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., ferulic acid) .

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